molecular formula C22H15NO3 B398331 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylbenzamide

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylbenzamide

Cat. No.: B398331
M. Wt: 341.4g/mol
InChI Key: RKVYETXLERGGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylbenzamide is a complex organic compound characterized by its anthracene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylbenzamide typically involves the reaction of 9,10-anthraquinone with 3-methylbenzoyl chloride in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylbenzamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)nicotinamide
  • N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-phenylacetamide
  • N-[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)carbamothioyl]-2-furamide

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the anthracene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H15NO3

Molecular Weight

341.4g/mol

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-3-methylbenzamide

InChI

InChI=1S/C22H15NO3/c1-13-5-4-6-14(11-13)22(26)23-15-9-10-18-19(12-15)21(25)17-8-3-2-7-16(17)20(18)24/h2-12H,1H3,(H,23,26)

InChI Key

RKVYETXLERGGJY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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